UDP-GalNAc (disodium)
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Overview
Description
Uridine diphosphate N-acetylgalactosamine (disodium) is a nucleotide sugar composed of uridine diphosphate and N-acetylgalactosamine. It is a crucial building block for the production of glycoproteins and glycolipids in the body. This compound serves as a precursor for the synthesis of mucin-type O-glycans, which are essential components of mucus and play significant roles in biological processes such as cell signaling, immune defense, and lubrication of the digestive tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of uridine diphosphate N-acetylgalactosamine (disodium) can be achieved through enzymatic synthesis. One common method involves the use of glycosyltransferases, which transfer N-acetylgalactosamine residues to substrates. The enzymatic route offers high regio- and stereo-selectivity without the need for protection of functional groups .
Industrial Production Methods
Industrial production of uridine diphosphate N-acetylgalactosamine (disodium) typically involves the use of N-acetylhexosamine 1-kinase and N-acetylglucosamine uridyltransferase enzymes. These enzymes facilitate the conversion of N-acetylglucosamine or N-acetylgalactosamine to their respective 1-phosphates, followed by pyrophosphorylation to produce the nucleotide sugar .
Chemical Reactions Analysis
Types of Reactions
Uridine diphosphate N-acetylgalactosamine (disodium) undergoes various chemical reactions, including:
Interconversion Reactions: It can be interconverted to uridine diphosphate N-acetylglucosamine through the action of UDP-galactose 4’-epimerase.
Glycosylation Reactions: It acts as a donor substrate for glycosyltransferases, transferring N-acetylgalactosamine residues to acceptor molecules.
Common Reagents and Conditions
Common reagents used in these reactions include glycosyltransferases and UDP-galactose 4’-epimerase. The reactions typically occur under mild conditions, often in aqueous solutions at physiological pH .
Major Products Formed
The major products formed from these reactions include glycoproteins and glycolipids, which are essential for various biological functions .
Scientific Research Applications
Uridine diphosphate N-acetylgalactosamine (disodium) has numerous scientific research applications:
Mechanism of Action
Uridine diphosphate N-acetylgalactosamine (disodium) exerts its effects by serving as a donor substrate for glycosyltransferases. These enzymes transfer N-acetylgalactosamine residues to acceptor molecules, initiating mucin-type O-glycosylation. This process is crucial for the formation of glycoproteins and glycolipids, which play vital roles in cell signaling, immune defense, and other biological functions .
Comparison with Similar Compounds
Similar Compounds
Uridine diphosphate N-acetylglucosamine: Similar in structure and function, it is also involved in glycosylation processes.
Uridine diphosphate galactose: Another nucleotide sugar that participates in glycosylation.
Uniqueness
Uridine diphosphate N-acetylgalactosamine (disodium) is unique due to its specific role in mucin-type O-glycosylation, which is essential for the production of mucus and other glycoproteins involved in various biological processes .
Properties
Molecular Formula |
C17H25N3Na2O17P2 |
---|---|
Molecular Weight |
651.3 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12+,13-,14?,15-,16-;;/m1../s1 |
InChI Key |
HXWKMJZFIJNGES-GIGGDGPWSA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@@H](C([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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